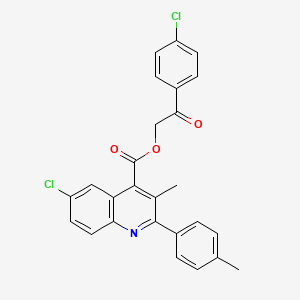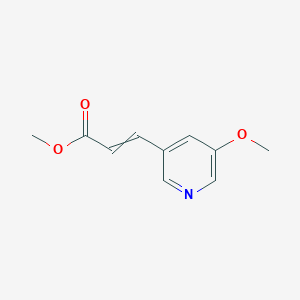![molecular formula C19H16ClN3O3S B12461803 4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)
4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is often carried out in a non-chlorinated organic solvent at temperatures ranging from 20°C to 60°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazole ring.
科学的研究の応用
4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
特性
分子式 |
C19H16ClN3O3S |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
4-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-3-7-15(8-4-13)22-19-23-16(11-27-19)12-1-5-14(6-2-12)21-17(24)9-10-18(25)26/h1-8,11H,9-10H2,(H,21,24)(H,22,23)(H,25,26) |
InChIキー |
DKDOXKUSEZLZSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)

![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)

